molecular formula C20H21NO3 B6664264 2-[3-Oxo-3-[(1-phenylcyclobutyl)amino]propyl]benzoic acid

2-[3-Oxo-3-[(1-phenylcyclobutyl)amino]propyl]benzoic acid

Cat. No.: B6664264
M. Wt: 323.4 g/mol
InChI Key: KUBPECCJEWVALN-UHFFFAOYSA-N
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Description

2-[3-Oxo-3-[(1-phenylcyclobutyl)amino]propyl]benzoic acid is a complex organic compound with a unique structure that includes a phenylcyclobutyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Oxo-3-[(1-phenylcyclobutyl)amino]propyl]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 1-phenylcyclobutanamine with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to further reactions, such as oxidation and cyclization, to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-Oxo-3-[(1-phenylcyclobutyl)amino]propyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-[3-Oxo-3-[(1-phenylcyclobutyl)amino]propyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2-[3-Oxo-3-[(1-phenylcyclobutyl)amino]propyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid: This compound shares a similar benzoic acid moiety but has different substituents, leading to distinct chemical and biological properties.

    2-(4,5,6-trihydroxy-3-oxo-3h-xanthen-9-yl)-benzoic acid: Another related compound with multiple hydroxyl groups, which can affect its reactivity and applications.

Uniqueness

2-[3-Oxo-3-[(1-phenylcyclobutyl)amino]propyl]benzoic acid is unique due to its specific structural features, such as the phenylcyclobutyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-oxo-3-[(1-phenylcyclobutyl)amino]propyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-18(12-11-15-7-4-5-10-17(15)19(23)24)21-20(13-6-14-20)16-8-2-1-3-9-16/h1-5,7-10H,6,11-14H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBPECCJEWVALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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